molecular formula C52H44F12FeO2P2 B6288920 (R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine CAS No. 494227-30-4

(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine

Cat. No.: B6288920
CAS No.: 494227-30-4
M. Wt: 1046.7 g/mol
InChI Key: LYSMTOMQQHQCKG-SYXKTQFYSA-N
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Description

®-1-[®-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine is a complex organophosphorus compound It is characterized by the presence of a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[®-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine typically involves multiple steps:

    Formation of the ferrocene derivative: The initial step involves the preparation of a ferrocene derivative with appropriate substituents.

    Phosphine ligand attachment: The bis(4-methoxy-3,5-dimethylphenyl)phosphino group is introduced through a phosphination reaction.

    Final coupling: The final step involves coupling the phosphine ligand with the ferrocene derivative under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene moiety, leading to the formation of ferrocenium ions.

    Reduction: Reduction reactions can revert the oxidized ferrocenium ions back to the neutral ferrocene state.

    Substitution: The phosphine ligands can participate in substitution reactions, where the ligands are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes, and are conducted under inert atmosphere conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene moiety yields ferrocenium ions, while substitution reactions can produce a variety of phosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-[®-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine is used as a ligand in transition metal catalysis. Its unique electronic properties enhance the activity and selectivity of catalysts in various organic transformations.

Biology and Medicine

The compound’s potential applications in biology and medicine are being explored, particularly in the development of new drugs and diagnostic agents. Its ability to form stable complexes with metals makes it a candidate for use in imaging and therapeutic applications.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its incorporation into these materials can enhance their mechanical and electronic properties.

Mechanism of Action

The mechanism by which ®-1-[®-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine exerts its effects is primarily through its interaction with metal centers. The phosphine ligands coordinate to metal atoms, forming stable complexes that can facilitate various chemical reactions. The ferrocene moiety can also participate in redox reactions, further contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-1-[®-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine apart from similar compounds is its combination of a ferrocene moiety with phosphine ligands. This unique structure imparts distinctive electronic properties, making it highly effective in catalysis and materials science applications.

Properties

InChI

InChI=1S/C47H39F12O2P2.C5H5.Fe/c1-25-15-34(16-26(2)42(25)60-6)63(35-17-27(3)43(61-7)28(4)18-35)41-14-9-8-11-40(41)39-13-10-12-38(39)29(5)62(36-21-30(44(48,49)50)19-31(22-36)45(51,52)53)37-23-32(46(54,55)56)20-33(24-37)47(57,58)59;1-2-4-5-3-1;/h8-24,29H,1-7H3;1-5H;/t29-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSMTOMQQHQCKG-SYXKTQFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3[C@@H](C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H44F12FeO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1046.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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